Cas no 2098046-15-0 (1-(4-Carboxybenzyl)azetidine-3-carboxylic acid)

1-(4-Carboxybenzyl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026708104
- 1-(4-carboxybenzyl)azetidine-3-carboxylic acid
- 2098046-15-0
- F1907-3216
- 1-[(4-carboxyphenyl)methyl]azetidine-3-carboxylic acid
- 3-Azetidinecarboxylic acid, 1-[(4-carboxyphenyl)methyl]-
- 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid
-
- インチ: 1S/C12H13NO4/c14-11(15)9-3-1-8(2-4-9)5-13-6-10(7-13)12(16)17/h1-4,10H,5-7H2,(H,14,15)(H,16,17)
- InChIKey: LJCFEABLFSVLLT-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(CC2C=CC(C(=O)O)=CC=2)C1)=O
計算された属性
- せいみつぶんしりょう: 235.08445790g/mol
- どういたいしつりょう: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 密度みつど: 1.424±0.06 g/cm3(Predicted)
- ふってん: 447.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.68±0.20(Predicted)
1-(4-Carboxybenzyl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3216-0.25g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3216-10g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | C129516-100mg |
1-(4-Carboxybenzyl)azetidine-3-carboxylic Acid |
2098046-15-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C129516-1g |
1-(4-Carboxybenzyl)azetidine-3-carboxylic Acid |
2098046-15-0 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F1907-3216-1g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-3216-0.5g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | C129516-500mg |
1-(4-Carboxybenzyl)azetidine-3-carboxylic Acid |
2098046-15-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F1907-3216-2.5g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-3216-5g |
1-(4-carboxybenzyl)azetidine-3-carboxylic acid |
2098046-15-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
1-(4-Carboxybenzyl)azetidine-3-carboxylic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-(4-Carboxybenzyl)azetidine-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid (CAS: 2098046-15-0) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid (CAS: 2098046-15-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This azetidine-based carboxylic acid derivative has garnered significant attention due to its unique structural features, which enable diverse applications in drug discovery and development. Recent studies have explored its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly in the context of targeted therapies and enzyme inhibition.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid as a key intermediate in the development of selective kinase inhibitors. The researchers utilized this compound to create a series of derivatives that exhibited potent inhibitory activity against specific protein kinases involved in cancer progression. The structural flexibility of the azetidine ring, combined with the carboxylic acid functionalities, allowed for optimal interactions with the target enzymes' active sites.
In the field of peptide mimetics, recent work has highlighted the compound's utility in creating constrained peptide analogs. The rigid azetidine structure serves as an excellent scaffold for mimicking secondary protein structures, while the carboxyl groups provide points for further functionalization. This approach has shown particular promise in the development of novel antimicrobial peptides and protein-protein interaction inhibitors, as reported in a 2024 Nature Chemical Biology publication.
From a synthetic chemistry perspective, advances in the preparation and modification of 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid have been significant. Recent methodologies have focused on improving the yield and purity of the compound through optimized protection-deprotection strategies of the carboxyl groups and stereoselective synthesis of the azetidine ring. These developments have made the compound more accessible for medicinal chemistry applications and high-throughput screening campaigns.
The compound's potential in targeted drug delivery systems has also been explored. Researchers have conjugated 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid to various drug molecules and nanoparticles, taking advantage of its carboxylic acid groups for covalent attachment. This approach has shown improved pharmacokinetic properties and tissue specificity in preclinical models, particularly for cancer therapeutics.
Looking forward, the unique properties of 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid position it as a valuable tool in chemical biology and drug discovery. Its dual functionality, combined with the constrained azetidine ring, offers numerous opportunities for the design of novel therapeutic agents. Current research efforts are focusing on expanding its applications to other therapeutic areas, including neurodegenerative diseases and metabolic disorders, where its ability to modulate protein-protein interactions may prove particularly valuable.
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